Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane
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Overview
Description
Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group, a dichloropyridazinyl moiety, and a piperidinyl group linked through a methoxy-dimethylsilane bridge. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.
Introduction of the Dichloropyridazinyl Moiety: The dichloropyridazinyl group is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the Methoxy-Dimethylsilane Bridge: The final step involves the reaction of the intermediate with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.
Mechanism of Action
The mechanism of action of tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane involves its interaction with specific molecular targets. The dichloropyridazinyl moiety is known to interact with enzymes and receptors, modulating their activity. The piperidinyl group enhances the compound’s binding affinity, while the methoxy-dimethylsilane bridge provides stability and lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dichloropyridazinyl moiety provides distinct binding properties, while the methoxy-dimethylsilane bridge enhances its stability and lipophilicity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H27Cl2N3OSi |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C16H27Cl2N3OSi/c1-16(2,3)23(4,5)22-11-12-6-8-21(9-7-12)13-10-14(17)19-20-15(13)18/h10,12H,6-9,11H2,1-5H3 |
InChI Key |
OLUXLXXLVQYIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(CC1)C2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
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